

Endogenous Synthesis of L-Octanoylcarnitine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the intricate network of fatty acid metabolism, acting as a shuttle for octanoyl moieties between subcellular compartments. Its endogenous synthesis is primarily catalyzed by the enzyme Carnitine O-octanoyltransferase (CROT), which is predominantly located within peroxisomes. This technical guide provides a comprehensive overview of the core endogenous synthesis pathways of **L-Octanoylcarnitine**, detailing the key enzymes, their kinetics, and subcellular localization. Furthermore, it presents quantitative data on enzyme expression, detailed experimental protocols for the quantification of **L-Octanoylcarnitine** and the assessment of CROT activity, and explores the regulatory mechanisms governing its synthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic research and drug development, offering insights into the biochemical intricacies of medium-chain fatty acid metabolism and its implications in health and disease.

Core Synthesis Pathway of L-Octanoylcarnitine

The primary pathway for the endogenous synthesis of **L-Octanoylcarnitine** involves the enzymatic transfer of an octanoyl group from octanoyl-Coenzyme A (octanoyl-CoA) to L-carnitine. This reaction is catalyzed by Carnitine O-octanoyltransferase (CROT), also known as carnitine medium-chain acyltransferase (COT).



Reaction: Octanoyl-CoA + L-Carnitine ≠ L-Octanoylcarnitine + Coenzyme A

This reversible reaction is crucial for the transport of medium-chain fatty acids, which are shortened products of very-long-chain fatty acid β -oxidation in peroxisomes, to the mitochondria for complete oxidation.[1]

Key Enzyme: Carnitine O-Octanoyltransferase (CROT)

CROT is a member of the carnitine acyltransferase family and exhibits substrate preference for medium-chain fatty acyl-CoAs (C6-C10).[2] The catalytic activity of CROT is dependent on a critical histidine residue within its active site.[3]

Subcellular Localization

The synthesis of **L-Octanoylcarnitine** is compartmentalized within the cell. CROT is primarily localized to peroxisomes, with some activity also reported in the cytoplasm and endoplasmic reticulum.[3][4] This localization is key to its function in exporting medium-chain fatty acids from peroxisomes.

Quantitative Data

Kinetic Parameters of Human Carnitine O-Octanoyltransferase (CROT)

Understanding the kinetic properties of CROT is fundamental for modeling the flux of mediumchain fatty acids. The following table summarizes the available kinetic data for human CROT.



| Substrate | Km (μM) | Vmax (relative activity) | Reference |
|---------------|---------|---|-----------|
| Octanoyl-CoA | 24 | 1.7 (kcat/KM relative to acetyl-CoA) | [4] |
| L-Carnitine | 130 | - | [5] |
| Acetyl-CoA | 155 | 1.0 (kcat/KM relative to acetyl-CoA) | [4][5] |
| Palmitoyl-CoA | 69 | 0.26 (relative Vmax to octanoyl-CoA) | [5] |

Note: Data is compiled from studies on recombinant human and rat enzymes. Vmax values are presented as relative activities due to variations in experimental conditions.

Tissue Expression of Human CROT

The expression of CROT varies across different human tissues, reflecting the diverse metabolic roles of medium-chain fatty acids. The following tables present a summary of CROT mRNA and protein expression levels in various human tissues, based on data from the Human Protein Atlas.[6][7][8]

Table 2.1: CROT mRNA Expression in Human Tissues



| Tissue | RNA Expression (TPM) | Specificity |
|-------------------------|----------------------|------------------------|
| Liver | 15.3 | Low tissue specificity |
| Kidney | 12.8 | Low tissue specificity |
| Small Intestine | 25.1 | Low tissue specificity |
| Colon | 18.9 | Low tissue specificity |
| Adipose Tissue | 5.6 | Low tissue specificity |
| Skeletal Muscle | 2.1 | Low tissue specificity |
| Heart Muscle | 4.5 | Low tissue specificity |
| Brain (Cerebral Cortex) | 1.9 | Low tissue specificity |

TPM: Transcripts Per Million. Data from the Human Protein Atlas.[6][7]

Table 2.2: CROT Protein Expression in Human Tissues

| Tissue | Protein Expression Level | Subcellular Localization |
|-------------------------|--------------------------|--------------------------|
| Liver | High | Cytoplasmic/Vesicles |
| Kidney | High | Cytoplasmic/Vesicles |
| Small Intestine | High | Cytoplasmic/Vesicles |
| Colon | High | Cytoplasmic/Vesicles |
| Adipose Tissue | Medium | Cytoplasmic/Vesicles |
| Skeletal Muscle | Low | Cytoplasmic/Vesicles |
| Heart Muscle | Medium | Cytoplasmic/Vesicles |
| Brain (Cerebral Cortex) | Not detected | - |

Protein expression levels are based on immunohistochemistry data from the Human Protein Atlas and are categorized as High, Medium, Low, or Not detected.[6][7]



Signaling Pathways and Regulation

The endogenous synthesis of **L-Octanoylcarnitine** is tightly regulated by a network of signaling pathways that respond to the cell's energetic and nutritional state.

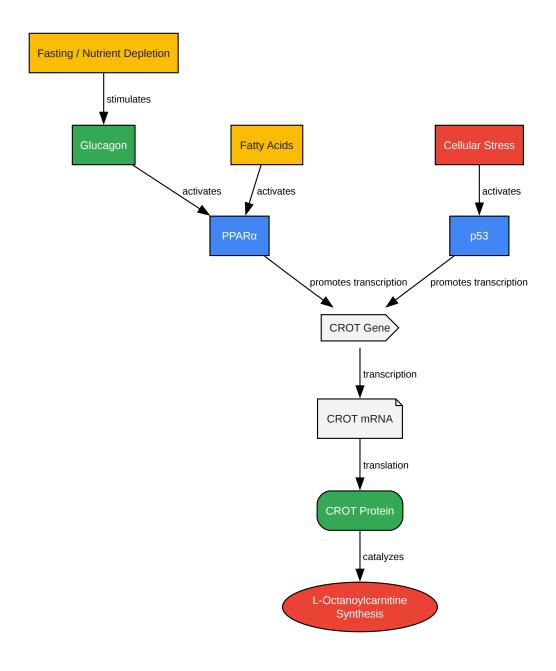
Transcriptional Regulation

- Peroxisome Proliferator-Activated Receptor Alpha (PPARα): CROT is a target gene of PPARα, a nuclear receptor that acts as a major regulator of fatty acid oxidation.[6] Activation of PPARα by fatty acids or fibrate drugs leads to increased transcription of the CROT gene, thereby enhancing the capacity for medium-chain fatty acid transport and oxidation.[6]
- p53: The tumor suppressor protein p53 can transactivate the CROT gene in response to cellular stress, such as nutrient depletion.[9][10] This suggests a role for CROT in metabolic adaptation to stress by promoting the utilization of stored fatty acids.[9]

Hormonal and Nutritional Regulation

- Insulin and Glucagon: The balance between insulin and glucagon plays a pivotal role in regulating fatty acid metabolism. Glucagon, released during fasting, promotes fatty acid oxidation in the liver, in part by activating PPARα.[11] While a direct effect of glucagon on CROT activity has not been definitively established, its role in upregulating the broader fatty acid oxidation machinery suggests an indirect positive influence.[12] Conversely, insulin, released in the fed state, generally promotes fatty acid synthesis and inhibits their oxidation. The precise mechanism of insulin's effect on CROT expression and activity requires further investigation.[13]
- Nutritional Status: The synthesis of L-Octanoylcarnitine is influenced by the availability of
 its precursors, L-carnitine and octanoyl-CoA. Dietary intake of L-carnitine and medium-chain
 fatty acids can therefore modulate the rate of L-Octanoylcarnitine synthesis.





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Caption: Regulatory network of L-Octanoylcarnitine synthesis.

Experimental Protocols Quantification of L-Octanoylcarnitine by LC-MS/MS



This protocol outlines a method for the sensitive and specific quantification of **L-Octanoylcarnitine** in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Plasma or serum sample
- · Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Internal Standard (IS): L-Octanoylcarnitine-d3
- LC-MS/MS system with an ESI source
- C18 reverse-phase column

Procedure:

- Sample Preparation:
 - \circ To 50 μL of plasma or serum, add 150 μL of ACN containing the internal standard (**L-Octanoylcarnitine**-d3 at a final concentration of 1 μM).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - \circ Reconstitute the dried extract in 100 μ L of 50% ACN in water with 0.1% FA.
- LC Separation:
 - Inject 10 μL of the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 μm).

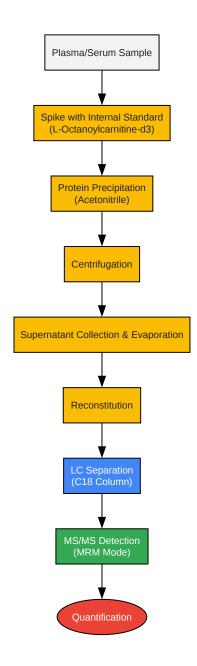


- Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).
- Example gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B;
 7.1-10 min, 5% B.
- Flow rate: 0.3 mL/min.
- MS/MS Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the transitions for L-Octanoylcarnitine and its internal standard.
 - L-Octanoylcarnitine: Precursor ion (Q1) m/z 344.3 → Product ion (Q3) m/z 85.1
 - L-Octanoylcarnitine-d3 (IS): Precursor ion (Q1) m/z 347.3 → Product ion (Q3) m/z 85.1

Quantification:

- Construct a calibration curve using known concentrations of L-Octanoylcarnitine standards.
- Calculate the concentration of L-Octanoylcarnitine in the samples based on the peak area ratio of the analyte to the internal standard.





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